![molecular formula C15H9Cl2NO4 B12880267 7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran CAS No. 56897-35-9](/img/structure/B12880267.png)
7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dichlorobenzyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran typically involves the reaction of 2-nitrobenzofuran with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorinating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 7-((2,4-Dichlorobenzyl)oxy)-2-aminobenzofuran.
Substitution: Various halogenated derivatives of the benzofuran ring.
Hydrolysis: 2-nitrobenzofuran and 2,4-dichlorobenzyl alcohol.
Applications De Recherche Scientifique
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: Shares the 2,4-dichlorobenzyl group but differs in the core structure.
2-((2,4-Dichlorobenzyl)oxy)benzoic acid: Similar substituents but with a carboxylic acid group instead of a nitro group.
Uniqueness
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is unique due to the combination of its benzofuran core and the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
56897-35-9 |
|---|---|
Formule moléculaire |
C15H9Cl2NO4 |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
7-[(2,4-dichlorophenyl)methoxy]-2-nitro-1-benzofuran |
InChI |
InChI=1S/C15H9Cl2NO4/c16-11-5-4-10(12(17)7-11)8-21-13-3-1-2-9-6-14(18(19)20)22-15(9)13/h1-7H,8H2 |
Clé InChI |
OCEORJQMNOTYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)OC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
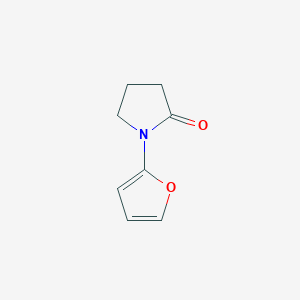
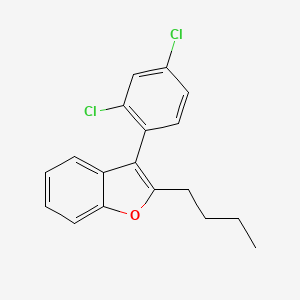
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)

![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
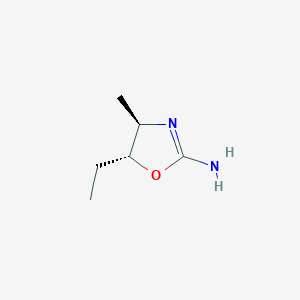

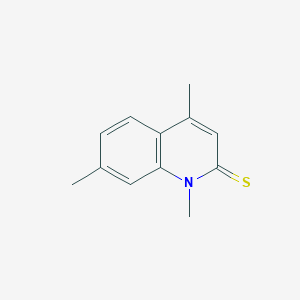
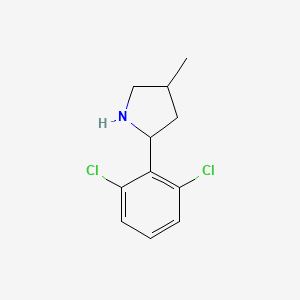
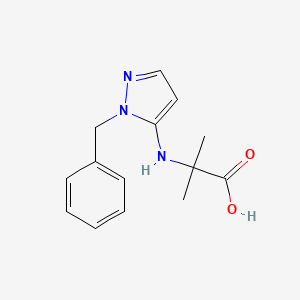

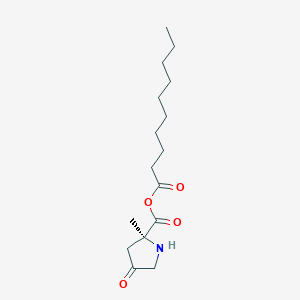
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
